2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Description

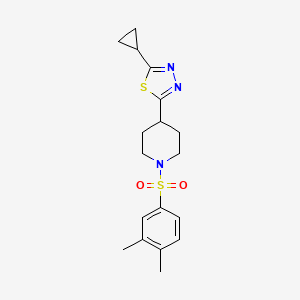

The compound 2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole features a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 2 and a piperidin-4-yl moiety at position 3. The piperidine ring is further functionalized with a 3,4-dimethylphenyl sulfonyl group. This structure combines heterocyclic, sulfonamide, and aryl components, which are common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name |

2-cyclopropyl-5-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S2/c1-12-3-6-16(11-13(12)2)25(22,23)21-9-7-15(8-10-21)18-20-19-17(24-18)14-4-5-14/h3,6,11,14-15H,4-5,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNRMVJGHOVMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 377.5 g/mol. Its structure includes a cyclopropyl group, a thiadiazole ring, and a sulfonyl-piperidine moiety, which contributes to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 377.5 g/mol |

| CAS Number | 1105209-07-1 |

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal activities. The presence of the thiadiazole ring in this compound may enhance its interaction with microbial targets.

Anticancer Potential

The compound's potential as an anticancer agent has been explored in several studies. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the disruption of cell cycle progression and induction of apoptosis.

Case Study Example:

A study conducted on related thiadiazole compounds showed that modifications to the piperidine moiety significantly affected cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicated that certain derivatives were more potent than standard chemotherapeutics like doxorubicin.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cell signaling pathways.

Interaction with Biological Targets

Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in tumor growth and metastasis. The sulfonamide group is particularly noteworthy for its ability to form hydrogen bonds with target proteins, enhancing binding affinity.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption: Investigations into its solubility and permeability indicate favorable absorption characteristics.

- Distribution: The lipophilicity of the cyclopropyl group may facilitate distribution across biological membranes.

- Metabolism: Initial studies suggest metabolic pathways involving cytochrome P450 enzymes.

- Excretion: Renal excretion appears to be a primary route for elimination.

Comparison with Similar Compounds

Structural Analogs with Sulfonamide-Piperidine Moieties

Several compounds in share the piperidine-sulfonamide framework but differ in aryl substituents. For example:

- N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d): Contains a benzhydryl group and a sulfamoyl-substituted benzene.

- 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6j): Features bis(4-fluorophenyl)methyl and sulfamoylaminophenyl groups.

Key Differences :

Table 1: Comparison of Sulfonamide-Piperidine Derivatives

Heterocyclic Variants: Thiadiazole vs. Oxadiazole

and highlight compounds with oxadiazole cores instead of thiadiazole. For instance:

- 2-Cyclopropyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (): Replaces thiadiazole with oxadiazole, altering electronic properties.

- 1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole oxalate (): A 5-HT₄ receptor ligand with an oxadiazole core.

Key Differences :

- Thiadiazole (S atom) vs. Oxadiazole (O atom): Thiadiazoles are generally more polarizable and may exhibit stronger intermolecular interactions, affecting solubility and binding affinity.

- Biological Activity: Oxadiazoles in target neurological receptors, whereas thiadiazoles in promote plant growth, suggesting divergent applications .

Functional Group Modifications

The compound in (2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole) shares the thiadiazole and cyclopropyl groups but replaces the piperidine-sulfonyl moiety with a urea-linked sulfonamide.

Key Differences :

- Piperidine vs. Urea : The piperidine ring in the target compound could improve conformational rigidity and pharmacokinetics compared to the linear urea chain .

Q & A

Basic Question: What are the standard synthetic protocols for preparing 2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole and its derivatives?

Methodological Answer:

The synthesis typically involves:

- Condensation reactions : Reacting thiosemicarbazides with carboxylic acid derivatives in the presence of POCl₃ under reflux (90°C, 3 hours) to form the thiadiazole core .

- Cyclopropyl introduction : Utilizing glacial acetic acid as a solvent for cyclopropane-containing intermediates, with reaction progress monitored via TLC .

- Sulfonylation : Introducing the 3,4-dimethylphenyl sulfonyl group to the piperidine moiety using sulfonyl chlorides under basic conditions .

- Purification : Precipitation by adjusting pH to 8–9 with ammonia, followed by recrystallization in ethanol or DMSO/water mixtures .

Advanced Question: How can researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validation : Combine X-ray crystallography (for unambiguous bond-length/angle confirmation) , ¹H/¹³C NMR (to verify substituent positions), and mass spectrometry (for molecular weight validation) .

- Dynamic light scattering (DLS) : Resolve aggregation-induced spectral shifts, especially for sulfonyl-containing derivatives .

- Computational modeling : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to identify misassignments .

Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Chromatography : TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .

- Spectroscopy : High-resolution MS (HRMS) for molecular formula confirmation; FT-IR to detect sulfonyl (S=O, ~1350 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) groups .

- Crystallography : Single-crystal X-ray diffraction for 3D structure determination .

Advanced Question: How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .

- pH control : Maintain basic conditions (pH 8–9) during sulfonylation to prevent hydrolysis of the sulfonyl chloride .

- Temperature gradients : Gradual heating (e.g., 70°C → 90°C) during cyclization to avoid thermal decomposition .

Basic Question: What functionalization strategies are effective for modifying the thiadiazole core?

Methodological Answer:

- Nucleophilic substitution : Replace the cyclopropyl group with amines or thiols under basic conditions .

- Electrophilic aromatic substitution : Introduce halogens (e.g., Cl, Br) at the 5-position using N-chlorosuccinimide .

- Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups via palladium catalysis .

Advanced Question: How can structure-activity relationships (SAR) be evaluated for biological activity?

Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina; validate with binding assays .

- Isosteric replacements : Compare activity of thiadiazole analogs (e.g., 1,2,4-triazoles) to identify pharmacophore requirements .

- QSAR modeling : Use Hammett constants to correlate electronic effects of substituents (e.g., electron-withdrawing sulfonyl groups) with bioactivity .

Advanced Question: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Solubility testing : Use DPPC liposomes to mimic membrane permeability and identify bioavailability limitations .

- Metabolite profiling : LC-MS/MS to detect hepatic metabolites that deactivate the compound in vivo .

- Dosage adjustments : Conduct pharmacokinetic studies to optimize dosing intervals and routes (e.g., intraperitoneal vs. oral) .

Basic Question: What are the solubility and stability profiles of this compound under varying conditions?

Methodological Answer:

- Solubility : Moderately soluble in DMSO (>10 mg/mL) and ethanol; insoluble in water .

- pH stability : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions due to sulfonyl group hydrolysis .

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiadiazole ring .

Advanced Question: How can derivatives be designed to improve pharmacokinetics?

Methodological Answer:

- Hydrophilicity enhancement : Introduce PEGylated or glycosylated side chains to increase aqueous solubility .

- Prodrug strategies : Mask sulfonyl groups with ester prodrugs for enhanced oral absorption .

- CYP450 inhibition assays : Identify metabolic hotspots (e.g., piperidine N-demethylation) and block them with fluorine substituents .

Advanced Question: How can reaction mechanisms be analyzed to explain unexpected byproducts?

Methodological Answer:

- Isotopic labeling : Use ¹⁸O-labeled water to trace oxygen incorporation during sulfonylation .

- In situ IR spectroscopy : Monitor intermediate formation (e.g., nitrenes in thiadiazole cyclization) .

- Computational studies : Apply Gaussian09 to model transition states and identify competing pathways (e.g., SN1 vs. SN2 mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.